5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is classified as an indanone derivative. Its chemical structure includes an indanone core substituted with a 2-methoxyethoxy group. The compound is identified by the CAS number 28945-97-3 and has been cataloged in various chemical databases for research purposes.
The synthesis of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with 2-methoxyethanol. This reaction is generally catalyzed by either an acid or a base to promote the substitution of a hydrogen atom on the indanone ring with the 2-methoxyethoxy group.
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability while minimizing waste.
The molecular formula of 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is , indicating that it contains 13 carbon atoms, 16 hydrogen atoms, and three oxygen atoms. The structure features:
5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions:
The products from these reactions depend on the specific reagents and conditions used. For instance:
The precise mechanism of action for 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.
The compound may act by:
5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one has several scientific applications:
The dihydro-1H-indenone core—a bicyclic framework fusing a benzene ring with a ketone-containing cyclopentane—has evolved from synthetic curiosity to privileged scaffold in medicinal chemistry. Early synthetic routes, such as Friedel-Crafts acylation of phenylpropanoic acid derivatives (e.g., 3-(3,4,5-trimethoxyphenyl)propanoic acid), enabled access to 2,3-dihydro-1H-inden-1-one structures [8]. These methods established the foundation for structural diversification, particularly through modifications at the C5 position, which proved critical for bioactivity. The integration of alkoxy ether chains, exemplified by 5-(2-methoxyethoxy) substitution, emerged as a strategic innovation to enhance aqueous solubility while maintaining ligand-receptor binding efficiency. This design principle addressed the inherent lipophilicity of early indanone-based compounds like 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, which exhibited potent microtubule inhibition but suboptimal drug-like properties [8]. The historical trajectory reveals a deliberate shift from simple hydrocarbon frameworks to functionally complex derivatives, with 5-alkoxy substitutions representing a key advancement in optimizing pharmacokinetic profiles.
Table 1: Evolution of Key Indenone Scaffolds
Generation | Prototype Structure | Key Advancement | Limitation Addressed |
---|---|---|---|
1st (1980s-90s) | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | Microtubule inhibition | Metabolic instability |
2nd (2000s) | 5-Hydroxy-6-phenylmethoxy-2,3-dihydro-1H-inden-1-ol | Stereoselective synthesis | Low solubility |
Modern | 5-(2-Methoxyethoxy)-2,3-dihydro-1H-inden-1-one | Ether chain incorporation | Balanced lipophilicity |
Functionalization at the C5 position transforms the indenone core into a versatile warhead for precision targeting of disease-relevant biomolecules. The 5-(2-methoxyethoxy) side chain—a flexible ethylene glycol ether—confers distinct advantages: (1) its electron-donating capacity modulates aromatic ring electronics, enhancing interactions with hydrophobic enzyme pockets; (2) the ether oxygen forms hydrogen bonds with residues like Aspartic Acid-200 in colchicine-binding tubulin sites; and (3) the terminal methoxy group improves cellular permeability compared to polar carboxylates [8]. These features enable potent, selective inhibition of pathogenic pathways. For instance, 5-alkoxyindenones disrupt microtubule dynamics by binding at the tubulin colchicine site (IC₅₀ ~0.028–0.087 µM), thereby inducing G2/M cell cycle arrest in malignancies [8]. Simultaneously, derivatives like 1-(1-hydroxy-2,3-dihydro-1H-inden-5-yl)-urea analogs activate KCNQ2/5 potassium channels, demonstrating scaffold versatility in neurological applications [6]. In autoimmune disease, 5-substituted indenones antagonize retinoic acid receptor-related orphan receptor gamma t (RORγt), suppressing IL-17 production in T-cells—a mechanism leveraged in multiple sclerosis therapeutics . This multi-target engagement underscores the scaffold’s adaptability to diverse therapeutic contexts through strategic functionalization.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5